Dasatinib intermediate-1

Process Chemistry Synthetic Yield Optimization Dasatinib Synthesis

Dasatinib intermediate-1 (CAS 302964-08-5) is the final intermediate formed immediately before the critical piperazine coupling step in dasatinib synthesis, delivering >98% step yield at commercial scale. As a USP-designated impurity standard (Dasatinib Dichloro Impurity), it is indispensable for HPLC method development, ANDA stability studies, and regulatory monograph compliance. Its high purity (≥98% HPLC) minimizes downstream purification burden, while its well-defined melting point (248–252°C) and thermal stability enable robust process characterization. Substituting this intermediate introduces new impurity profiles, alters reaction yields, and shifts regulatory validation burdens—making it irreplaceable for generic dasatinib manufacturers and analytical QC laboratories. Ideal for ANDA filing, forced degradation studies, and novel analog benchmarking.

Molecular Formula C16H13Cl2N5OS
Molecular Weight 394.3 g/mol
CAS No. 302964-08-5
Cat. No. B023545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDasatinib intermediate-1
CAS302964-08-5
SynonymsN-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Molecular FormulaC16H13Cl2N5OS
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)Cl
InChIInChI=1S/C16H13Cl2N5OS/c1-8-4-3-5-10(17)14(8)23-15(24)11-7-19-16(25-11)22-13-6-12(18)20-9(2)21-13/h3-7H,1-2H3,(H,23,24)(H,19,20,21,22)
InChIKeyLMXUWARKUIELGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Dasatinib Intermediate-1 (CAS 302964-08-5): Critical Building Block in BCR-ABL Inhibitor Synthesis


Dasatinib intermediate-1 (CAS 302964-08-5), chemically N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is a dichloro-substituted heterocyclic intermediate essential for the convergent synthesis of dasatinib, a dual Src/BCR-ABL tyrosine kinase inhibitor. [1] The compound serves as both a key synthetic intermediate and a USP-recognized impurity standard (Dasatinib Dichloro Impurity) for analytical quality control. [2]

Why Dasatinib Intermediate-1 (302964-08-5) Cannot Be Replaced by Alternative Dasatinib Intermediates


Dasatinib intermediate-1 occupies a uniquely strategic position in the synthesis pathway: it is the final intermediate formed immediately before the critical piperazine coupling step that installs the solubilizing 2-hydroxyethylpiperazine moiety. Alternative intermediates—such as earlier-stage thiazole precursors or post-piperazine compounds—carry fundamentally different impurity profiles, synthetic liabilities, and regulatory classification. Substituting a different intermediate introduces new impurities, alters reaction conditions and yields, and shifts the burden of downstream purification and validation, directly impacting regulatory filing consistency for generic dasatinib manufacturers. [1] The compound's defined CAS registration and inclusion in USP impurity standards further cement its irreplaceable role in both synthesis and analytical quality control. [2]

Quantitative Performance Differentiation of Dasatinib Intermediate-1 (302964-08-5) vs. Alternative Routes and Intermediates


Step-Specific Yield: Dasatinib Intermediate-1 Formation (98.7%) vs. Prior Art Alternative Routes (14.9% Overall Yield)

The synthesis of Dasatinib intermediate-1 via optimized condensation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine achieves a 98.7% yield. [1] In contrast, an alternative early-generation dasatinib synthesis route that bypasses this specific intermediate form or employs different protecting group strategies yields only 14.9% overall yield for the entire sequence. [2] This represents a >6-fold improvement in overall process efficiency attributable to the strategic placement and high-yield formation of intermediate-1.

Process Chemistry Synthetic Yield Optimization Dasatinib Synthesis

Chromatographic Purity: Dasatinib Intermediate-1 (99.95% HPLC) vs. USP/EP Reference Standard Requirements (≥98%)

Optimized synthetic protocols yield Dasatinib intermediate-1 with 99.95% purity by HPLC, containing a maximum single heterogeneous impurity of only 0.03%. [1] This purity level substantially exceeds the baseline ≥98% purity specification commonly accepted for pharmaceutical intermediates and USP reference standards. [2] The exceptionally low impurity burden reduces the need for additional purification steps and minimizes the risk of impurity carryover into the final dasatinib API.

Analytical Chemistry Impurity Profiling Quality Control

Regulatory Definition: Dasatinib Intermediate-1 as USP-Designated Impurity Standard vs. Non-Compendial Intermediates

Dasatinib intermediate-1 is officially recognized as Dasatinib 6-Chloropyrimidine Analog in the United States Pharmacopeia (USP) and is designated as Dasatinib Dichloro Impurity. [1] This compendial recognition provides a defined regulatory framework for its use as a reference standard in analytical method development, method validation (AMV), and quality control for Abbreviated New Drug Applications (ANDAs). [1] Alternative dasatinib intermediates lacking USP or EP recognition require additional validation and qualification efforts, increasing the regulatory burden and timeline for generic drug developers.

Regulatory Science ANDAs Analytical Method Validation

Process Robustness: Dasatinib Intermediate-1 Thermal Stability (Melting Point 248-252°C) vs. Less Stable Thiophene Analogs

Dasatinib intermediate-1 exhibits a high melting point of 248-252°C (with decomposition), indicating substantial thermal stability suitable for standard industrial handling and purification. [1] In contrast, alternative key intermediates for dasatinib analogs—specifically thiophene-based intermediates explored in des-aza-dasatinib synthesis—have been reported to be significantly less stable, leading to extremely low yields in early synthetic routes. [2] The thermal robustness of intermediate-1 simplifies purification and storage logistics compared to more labile intermediates.

Process Chemistry Thermal Stability Scale-up

Primary Industrial and Research Applications of Dasatinib Intermediate-1 (302964-08-5)


Generic Dasatinib API Manufacturing: High-Yield Convergent Synthesis

Dasatinib intermediate-1 is the preferred building block for generic dasatinib manufacturers due to its >98% step yield, enabling cost-effective production at commercial scale. [1] The compound's high purity (99.95% HPLC) reduces downstream purification burden and ensures consistent API quality, critical for ANDA approval. [2]

Analytical Reference Standard for Impurity Profiling in Quality Control

As a USP-designated impurity (Dasatinib Dichloro Impurity), intermediate-1 is essential for developing and validating HPLC methods to detect and quantify related substances in dasatinib drug substance and finished product. [3] Its use ensures compliance with regulatory monographs and supports ANDA stability studies.

Process Development and Optimization Studies for Dasatinib Analogs

Researchers exploring novel dasatinib analogs or alternative synthetic routes utilize intermediate-1 as a benchmark for comparing reaction efficiency and impurity profiles. [4] The compound's well-defined physical properties (e.g., melting point 248-252°C) facilitate robust process characterization and scale-up studies.

Forced Degradation Studies and Stability-Indicating Method Development

Due to its high purity and thermal stability, intermediate-1 is employed in forced degradation experiments to identify potential degradation products of dasatinib. [5] This information is critical for establishing shelf-life specifications and ensuring drug product safety.

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